

Application Note: Comprehensive NMR Analysis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

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Compound of Interest

Compound Name: *Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate*

Cat. No.: *B115548*

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Introduction: The Imperative for Unambiguous Structural Verification

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. Its substituted piperidine core is a prevalent scaffold in many biologically active compounds. The presence of a quaternary center (C4), a bulky Boc protecting group, and an ethyl ester introduces significant structural complexity. Therefore, precise and unambiguous characterization is not merely a procedural step but a foundational requirement for its use in multi-step syntheses and drug discovery pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of such molecules in solution.^{[1][2]} This application note provides an in-depth guide to the ¹H and ¹³C NMR analysis of this compound. We will move beyond simple peak reporting to explain the causality behind spectral features, present field-proven protocols for data acquisition, and outline a logical workflow for complete spectral assignment, ensuring the highest degree of scientific integrity.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure of **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate** is presented below with the

numbering scheme that will be used throughout this guide.

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References

- 1. omicsonline.org [omicsonline.org]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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